molecular formula C9H17NO B2370139 (2-Azaspiro[4.4]nonan-3-yl)methanol CAS No. 1782312-87-1

(2-Azaspiro[4.4]nonan-3-yl)methanol

Cat. No.: B2370139
CAS No.: 1782312-87-1
M. Wt: 155.241
InChI Key: VSXUEKKOQGVIRJ-UHFFFAOYSA-N
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Description

(2-Azaspiro[4.4]nonan-3-yl)methanol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Its structure features a spiro[4.4]nonane scaffold, a bicyclic ring system where two rings are connected through a single carbon atom, combined with an azetidine (nitrogen-containing) ring and a hydroxymethyl functional group. The spirocyclic core of this molecule is of significant interest in medicinal and organic chemistry. Spiro heterocycles are recognized as privileged structures found in various natural alkaloids and pharmaceutical compounds . They have demonstrated a wide range of biological activities and are valuable molecular frameworks for developing therapeutic agents for conditions including infections, cancers, and cardiovascular diseases . Furthermore, the spiro[4.4]nonane system serves as a versatile building block for synthesizing more complex structures, such as azepines and other fused bicyclic compounds, which are prevalent in bioactive molecules . The hydroxymethyl group on the azetidine ring provides a reactive site for further chemical modification, making this compound a valuable intermediate or precursor in organic synthesis and drug discovery efforts . Researchers can functionalize this group to create novel derivatives or link the spirocyclic system to other pharmacophores. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUEKKOQGVIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Rise of 3D Scaffolds: A Technical Guide to (2-Azaspiro[4.4]nonan-3-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the generation of novel, high-quality lead compounds.[1][2][3] This evolution has been marked by a strategic shift away from predominantly flat, aromatic fragments towards scaffolds with greater three-dimensional (3D) character.[4][5][6] Such 3D fragments offer the potential to engage with more complex protein topographies, improve physicochemical properties, and unlock novel intellectual property landscapes.[5][7] This guide provides an in-depth technical examination of (2-Azaspiro[4.4]nonan-3-yl)methanol, a prototypical 3D fragment, as a tool within the FBDD paradigm. We will explore the strategic rationale for employing spirocyclic scaffolds, detail the experimental workflows for screening and hit validation, and outline structure-guided strategies for elaborating this fragment into a potent, drug-like lead. This document is intended for drug discovery scientists and researchers seeking to leverage the advantages of 3D fragments in their therapeutic programs.

Introduction: The Imperative for Three-Dimensionality in FBDD

For over two decades, FBDD has offered a compelling alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-complexity molecules (fragments) at high concentrations, FBDD allows for a more efficient sampling of chemical space and often yields hits with superior ligand efficiency.[2][3][8] The foundational principle is to identify weak-binding fragments (typically with affinities in the high micromolar to millimolar range) and then, guided by structural biology, to optimize these starting points into high-affinity lead compounds.[3][9][10]

Historically, fragment libraries have been dominated by flat, sp2-rich compounds, largely due to their synthetic accessibility.[11] However, the biological targets of interest are rarely flat. Pockets and grooves on protein surfaces are intricate, three-dimensional environments. The strategic incorporation of fragments with greater sp3 character and defined 3D shapes offers several distinct advantages:

  • Improved Target Engagement: 3D fragments can make more specific and complex interactions within a binding site, potentially accessing regions inaccessible to flat molecules.[4][5]

  • Enhanced Physicochemical Properties: Increased sp3 character is often correlated with improved aqueous solubility and better metabolic stability, key attributes for successful drug candidates.[5][7]

  • Novelty and IP Space: Moving beyond common aromatic scaffolds provides a clearer path to novel chemical matter with a stronger intellectual property position.[7]

  • Reduced Promiscuity: The defined shape of 3D fragments can lead to more selective binding, reducing the likelihood of off-target effects compared to less complex fragments.[7]

The (2-Azaspiro[4.4]nonan-3-yl)methanol scaffold serves as an exemplary case study for the application of these principles. Its rigid spirocyclic core pre-organizes key functional groups in a defined 3D orientation, making it an ideal probe for exploring complex biological space.

The (2-Azaspiro[4.4]nonan-3-yl)methanol Fragment: Properties and Potential

The power of (2-Azaspiro[4.4]nonan-3-yl)methanol as a fragment lies in its unique combination of structural rigidity, synthetic tractability, and strategically placed functional groups for vector-based elaboration.

Core Attributes:

  • Spirocyclic Core: The spiro[4.4]nonane system locks the cyclopentane rings in a fixed orientation, reducing conformational entropy upon binding and presenting a distinct 3D vector.

  • Secondary Amine: The nitrogen at the 2-position serves as a key hydrogen bond donor and acceptor. Crucially, it provides a primary vector for chemical elaboration ("fragment growing").

  • Primary Alcohol: The hydroxymethyl group at the 3-position offers another hydrogen bonding opportunity and a secondary, stereochemically defined vector for growth or linking strategies.

These features allow the fragment to satisfy the empirical "Rule of Three," a guideline for desirable fragment properties.[10]

Property"Rule of Three" Guideline[10](2-Azaspiro[4.4]nonan-3-yl)methanol (Estimated)Rationale
Molecular Weight (MW) < 300 Da~155 DaLow MW allows for significant scope for elaboration.
cLogP < 3~0.8Indicates good aqueous solubility, essential for high-concentration screening.
H-Bond Donors ≤ 32 (Amine NH, Alcohol OH)Provides key interactions for target binding.
H-Bond Acceptors ≤ 32 (Amine N, Alcohol O)Complements donor functionality for robust binding.
Rotatable Bonds ≤ 31 (C-C bond of hydroxymethyl)Rigidity reduces entropic penalty upon binding.

The FBDD Workflow with a 3D Fragment

Integrating a fragment like (2-Azaspiro[4.4]nonan-3-yl)methanol into a drug discovery campaign follows a structured, multi-stage process. The goal is to reliably identify true binding events and generate high-resolution structural data to guide subsequent medicinal chemistry.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Target_Prep Target Protein Preparation & QC Screening Biophysical Screening (NMR, SPR, etc.) Target_Prep->Screening Lib_Prep Fragment Library (incl. 3D Scaffolds) Lib_Prep->Screening Hit_Val Hit Validation & Triage Screening->Hit_Val Structural_Bio Structure Determination (X-ray, Cryo-EM) Hit_Val->Structural_Bio SBDD Structure-Based Design (SBDD) Structural_Bio->SBDD Med_Chem Medicinal Chemistry (Fragment Growing) SBDD->Med_Chem DMTA DMTA Cycle (Design-Make-Test-Analyze) Med_Chem->DMTA DMTA->SBDD Iterate Lead_Opt Lead Optimization DMTA->Lead_Opt

Figure 1: The integrated FBDD workflow, from initial screening to lead optimization.
Primary Screening: Detecting Weak Binders

Given the low affinity of fragment hits, highly sensitive biophysical techniques are required for initial screening.[12] Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are the workhorses of FBDD.[13]

Protocol: NMR-based Fragment Screening (Ligand-Observed)

This protocol outlines a typical ligand-observed NMR experiment, such as Saturation Transfer Difference (STD) or WaterLOGSY, which are well-suited for detecting weak interactions.[12][13][14]

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • Target Protein: >95% purity, stable at required concentration (typically 10-50 µM).

  • Fragment Library: High-purity fragments dissolved in a deuterated buffer (e.g., PBS in D₂O), typically as cocktails of 5-10 non-overlapping compounds.

  • NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe.[12]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in deuterated buffer.

    • Prepare cocktails of fragments at a concentration of 100-500 µM each.

    • For each experiment, mix the protein solution with a fragment cocktail. Include a "fragments only" control sample.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum to ensure sample quality.

    • Perform a ligand-observed experiment (e.g., STD-NMR). This involves two experiments: an "on-resonance" scan where the protein is selectively saturated, and an "off-resonance" scan as a control.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

    • Signals that appear in the difference spectrum belong to protons on a fragment that are in close proximity to the saturated protein, indicating a binding event.

    • The intensity of the STD signal provides a qualitative measure of binding.

  • Hit Deconvolution:

    • For cocktails that show a positive result, screen each individual fragment from that cocktail to identify the specific binder(s).

Causality and Trustworthiness: Using ligand-observed methods is efficient as it doesn't require isotopic labeling of the protein.[15] The use of control spectra (off-resonance, fragments only) is critical to eliminate false positives and ensure that observed signals are due to a genuine protein-fragment interaction.[9]

Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated, and their binding mode must be determined. X-ray crystallography is the gold standard for this step, providing atomic-level detail of the fragment-protein interaction that is essential for rational, structure-guided optimization.[1][10]

Protocol: X-ray Crystallography for Fragment-Bound Structures

Objective: To determine the 3D structure of the (2-Azaspiro[4.4]nonan-3-yl)methanol fragment bound to the target protein.

Methodology:

  • Protein Crystallization:

    • Screen for conditions that yield high-quality, diffraction-grade crystals of the apo (unbound) protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit. This is the most common method.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its orientation.

    • Refine the model to produce a high-resolution structure.

Expertise and Rationale: The high-resolution structural data is the cornerstone of the subsequent optimization phase.[1][3] It reveals the precise binding mode, identifies key hydrogen bonds and hydrophobic interactions, and, most importantly, shows the vectors on the fragment that point towards unoccupied space in the binding pocket—the "growth vectors."[16][17]

From Fragment to Lead: Structure-Guided Elaboration

With a high-resolution crystal structure of (2-Azaspiro[4.4]nonan-3-yl)methanol bound to the target, the hit-to-lead phase begins.[18] The goal is to "grow" the fragment by adding chemical functionality along the identified vectors to engage with nearby sub-pockets, thereby increasing potency and selectivity.[16][19]

The secondary amine (N2) and the primary alcohol (C3-methanol) are the two primary growth vectors on the scaffold. The choice of which vector to elaborate first is dictated entirely by the structural information.

Hit_Elaboration cluster_vectors Growth Vectors into Protein Sub-pockets cluster_leads Synthesized Lead Compounds Fragment (2-Azaspiro[4.4]nonan-3-yl)methanol Amine (Vector 1) Alcohol (Vector 2) Vector1 Engage Hydrophobic Pocket A Fragment:N->Vector1 Add Aryl Group via Amidation Vector2 Form H-Bond with Residue B Fragment:O->Vector2 Add Carboxylate via Etherification Lead1 Lead Compound 1 (Higher Affinity) Vector1->Lead1 Lead2 Lead Compound 2 (Improved Selectivity) Vector2->Lead2

Sources

3D structural advantages of (2-Azaspiro[4.4]nonan-3-yl)methanol vs flat aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Escape from Flatland: The Structural & Physicochemical Superiority of (2-Azaspiro[4.4]nonan-3-yl)methanol Scaffolds Subtitle: A Technical Deep-Dive into 3D Fragment Utility in High-Value Drug Discovery

Executive Summary

In modern medicinal chemistry, the over-reliance on planar aromatic scaffolds (benzene, pyridine, thiophene) has contributed to high attrition rates due to poor solubility, nonspecific binding (promiscuity), and suboptimal metabolic stability. This guide analyzes the (2-Azaspiro[4.4]nonan-3-yl)methanol scaffold—a rigid, spirocyclic proline isostere—as a paradigmatic "3D fragment."

By transitioning from flat aromatic linkers to this sp3-rich spirocyclic core, researchers can exploit defined spatial vectors, improve the Fraction of sp3 Character (Fsp³) , and modulate lipophilicity (LogD) without sacrificing ligand efficiency. This document details the structural arguments, physicochemical data, and synthetic protocols required to implement this scaffold.

Part 1: The Geometry of Bioactivity (Vector Analysis)

The primary failure mode of flat aromatics is their limitation to 2D space. A benzene ring projects substituents only within the X/Y plane (bond angles ~120°). In contrast, (2-Azaspiro[4.4]nonan-3-yl)methanol utilizes a quaternary spiro-carbon to project functionality into the Z-axis, accessing a globular chemical space that better mimics enzyme active sites and receptor pockets.

Structural Comparison: Planar vs. Spirocyclic
  • Planar (Aromatic): Substituents are coplanar. Binding relies heavily on

    
     stacking, which is often non-specific and prone to off-target toxicity (e.g., hERG inhibition).
    
  • Spirocyclic (3D): The spiro[4.4] junction locks the two rings perpendicular to each other. The C3-hydroxymethyl group is projected at a precise chiral angle, allowing for specific hydrogen bonding while the carbocyclic tail fills hydrophobic sub-pockets.

VectorAnalysis cluster_flat Traditional Flat Scaffold (e.g., Benzyl) cluster_spiro 3D Spiro Scaffold (2-Azaspiro[4.4]nonane) Aromatic Planar Aromatic Ring (sp2 hybridized) Vector2D Restricted Vectors (X/Y Plane Only) Aromatic->Vector2D PiStack Promiscuous Pi-Stacking Aromatic->PiStack Vector3D Orthogonal Vectors (X, Y, & Z Planes) Vector2D->Vector3D 'Escape from Flatland' (Lovering et al.) SpiroCore Spiro[4.4] Core (Quaternary sp3 Carbon) SpiroCore->Vector3D ShapeMatch Globular Shape Match (High Specificity) SpiroCore->ShapeMatch

Figure 1: Vectorality comparison.[1] The spiro scaffold breaks planarity, allowing substituents to access the Z-axis for high-fidelity binding.

Part 2: Physicochemical Superiority

The shift to 3D scaffolds is not merely structural; it fundamentally alters the ADME profile. The Lovering Fsp³ Hypothesis posits that increasing saturation correlates with clinical success.[1][2][3]

Comparative Metrics: Aromatic vs. Spirocyclic Linker

The table below contrasts a standard aromatic fragment (Pyridyl-methanol) against the Spirocyclic equivalent.

PropertyFlat Analog (e.g., Pyridin-3-yl-methanol)3D Scaffold ((2-Azaspiro[4.4]nonan-3-yl)methanol)Impact on Drug Developability
Hybridization sp² dominant (Planar)sp³ dominant (Globular)Solubility: sp³ disrupts crystal lattice packing, significantly enhancing aqueous solubility [1].[4]
LogD (7.4) Moderate to HighLower / TunableLipophilicity: Spirocycles often lower LogD, reducing non-specific binding and improving free fraction in plasma.
Metabolic Stability Low (Prone to CYP oxidation)HighClearance: Absence of aromatic protons prevents arene oxide formation and oxidative metabolism by P450s [2].
Entropy High (if flexible chain)Low (Rigidified)Potency: Rigid scaffold pre-organizes the pharmacophore, reducing the entropic penalty upon binding (

).
Chirality AchiralChiral (Defined Stereocenters)Selectivity: Enantiopure spirocycles can discriminate between protein isoforms more effectively than achiral aromatics.

Key Insight: The 2-azaspiro[4.4]nonane skeleton acts as a "bioisostere" for the proline or phenyl ring but adds bulk in the third dimension, often filling hydrophobic pockets that flat rings leave empty (the "Magic Methyl" effect in 3D).

Part 3: Synthetic Protocol (Self-Validating)

Synthesizing spirocyclic amines can be challenging due to the quaternary carbon.[5] Below is a robust, scalable protocol utilizing the Bucherer-Bergs reaction , which is preferred for its operational simplicity and ability to generate the spiro-hydantoin intermediate which is easily hydrolyzed to the amino acid and reduced to the target alcohol.

Target Molecule: (2-Azaspiro[4.4]nonan-3-yl)methanol

Precursor: Cyclopentanone

Step-by-Step Methodology
  • Spiro-Hydantoin Formation (Bucherer-Bergs):

    • Reagents: Cyclopentanone (1.0 eq), Potassium Cyanide (2.5 eq), Ammonium Carbonate (4.0 eq).

    • Solvent: Ethanol/Water (1:1).[6]

    • Conditions: Heat to 60°C for 24h.

    • Validation: Formation of white precipitate (Spirohydantoin). LCMS confirms M+1.

    • Mechanism: Condensation of ketone, cyanide, and ammonia forms the spiro-ring system.

  • Hydrolysis to Amino Acid:

    • Reagents: Spirohydantoin intermediate, Ba(OH)₂ (saturated aq) or NaOH (4M).

    • Conditions: Reflux (100°C) for 48h in a sealed pressure vessel (critical for full conversion).

    • Workup: Acidify to pH 6 to precipitate the zwitterionic amino acid (2-azaspiro[4.4]nonane-3-carboxylic acid).

  • Reduction to Amino Alcohol (The Target):

    • Reagents: LiAlH₄ (2.5 eq).

    • Solvent: Anhydrous THF (0°C to Reflux).

    • Protocol: Add amino acid portion-wise to LiAlH₄ suspension. Reflux 12h.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter granular precipitate.

    • Purification: Distillation or Column Chromatography (DCM/MeOH/NH₃).

SynthesisWorkflow Start Cyclopentanone (Starting Material) Step1 Step 1: Bucherer-Bergs (KCN, (NH4)2CO3, EtOH/H2O) Forms Spiro-Hydantoin Start->Step1 Cyclization Step2 Step 2: Basic Hydrolysis (Ba(OH)2 or NaOH, Reflux) Forms Spiro-Amino Acid Step1->Step2 Ring Opening Step3 Step 3: Reduction (LiAlH4, THF) Forms Amino Alcohol Step2->Step3 Reduction (-COOH -> -CH2OH) Final (2-Azaspiro[4.4]nonan-3-yl)methanol (Target Scaffold) Step3->Final Purification

Figure 2: Synthetic workflow for the generation of the 2-azaspiro[4.4]nonan-3-yl core.

Part 4: Structural Biology & Binding Mode

The (2-Azaspiro[4.4]nonan-3-yl)methanol scaffold is particularly effective in Scaffold Hopping campaigns targeting GPCRs and Kinases.

Mechanism of Action: When replacing a flat aromatic linker (e.g., in a bi-aryl system), the spiro scaffold introduces a "kink" or "turn" that mimics the


-turn of peptides.
  • The Amine (Position 2): Acts as a hydrogen bond donor/acceptor or can be functionalized (e.g., amide coupling) to engage the backbone of the target protein.

  • The Hydroxymethyl (Position 3): Provides a specific H-bond vector. Because the ring is rigid, the entropic cost of freezing this bond in the active site is lower than for a flexible ethyl-amine chain.

  • The Carbocyclic Ring: Fills hydrophobic pockets orthogonal to the primary binding axis, increasing van der Waals contacts without adding rotatable bonds.

Application Note: This scaffold is highly recommended when a lead compound suffers from "molecular obesity" (high MW, high Lipophilicity). Substituting a phenyl ring with this spiro-system increases Fsp³ and solubility while maintaining hydrodynamic volume.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][7] Journal of Medicinal Chemistry.[1][2] Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[8] Bioorganic & Medicinal Chemistry Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

The Architecture of Spirocycles: A Deep Dive into the Reaction Mechanisms for (2-Azaspiro[4.4]nonan-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Among these, spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention.[1][2] The 2-azaspiro[4.4]nonane scaffold, a rigid three-dimensional structure, presents a unique topographical arrangement of functional groups, which can lead to improved target affinity and selectivity.[3][4] This constrained geometry often results in enhanced binding to target proteins and improved metabolic stability, making it a privileged scaffold in the development of novel therapeutics.[4] Derivatives of this core have demonstrated a wide array of biological activities, underscoring their potential in drug discovery programs.[5] This technical guide provides an in-depth exploration of the key reaction mechanisms underpinning the synthesis of a specific, functionalized derivative, (2-Azaspiro[4.4]nonan-3-yl)methanol, offering researchers and drug development professionals a comprehensive understanding of the strategies to construct this valuable molecular framework.

Core Mechanistic Strategies for Spiro-Ring Formation

The construction of the 2-azaspiro[4.4]nonane core is not a trivial synthetic challenge. It requires precise control over stereochemistry and regioselectivity. Several elegant and efficient strategies have been developed, each with its own mechanistic nuances. This section will dissect the most prominent of these, providing a rationale for their application in the synthesis of (2-Azaspiro[4.4]nonan-3-yl)methanol.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition is a powerful and convergent method for the construction of five-membered rings, making it an ideal strategy for synthesizing the pyrrolidine moiety of the 2-azaspiro[4.4]nonane system.[6][7][8] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanism Deep Dive:

A common strategy involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. For the synthesis of the 2-azaspiro[4.4]nonane core, a cyclopentanone derivative can act as the dipolarophile.

The reaction of an azomethine ylide with a suitable cyclopentylidene-based dipolarophile proceeds via a concerted or stepwise mechanism to furnish the spiro-pyrrolidine ring. The stereochemical outcome of the reaction is often dictated by the geometry of the dipole and the dipolarophile, as well as the reaction conditions.[9]

To achieve the desired (2-Azaspiro[4.4]nonan-3-yl)methanol, a precursor to the hydroxymethyl group must be incorporated into either the 1,3-dipole or the dipolarophile. For instance, a dipolarophile containing an ester or a protected hydroxymethyl group at the α-position of the double bond can be employed. Subsequent reduction of the ester or deprotection of the alcohol would yield the target molecule.

Phosphine-Catalyzed [3+2] Cycloaddition:

An alternative and highly efficient variant is the phosphine-catalyzed [3+2] cycloaddition of allenes or activated alkenes with imines.[6][8][10] In this catalytic cycle, the phosphine adds to the allenoate to form a zwitterionic intermediate, which then acts as a 1,3-dipole. This dipole reacts with an imine derived from cyclopentanone to construct the spirocyclic ring system.

Catalytic Cycle: Phosphine-Catalyzed [3+2] Cycloaddition

G cluster_cycle Catalytic Cycle Phosphine R₃P Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion + Allenoate Allenoate Allenoate Cycloadduct Spiro-pyrrolidine Intermediate Zwitterion->Cycloadduct + Imine Imine Cyclopentanone Imine Product (2-Azaspiro[4.4]nonan-3-yl)methanol Precursor Cycloadduct->Product Product->Phosphine - R₃P

Caption: Phosphine-catalyzed [3+2] cycloaddition for spiro-ring formation.

Tandem Reactions: Efficiency in a Single Pot

Tandem or cascade reactions offer a significant advantage in terms of operational simplicity and atom economy by combining multiple transformations in a single synthetic operation.[11][12] For the synthesis of azaspirocycles, several elegant tandem strategies have been developed.

Intramolecular Prins Cyclization/Schmidt Reaction:

A notable example is the Lewis acid-promoted tandem intramolecular Prins cyclization/Schmidt reaction.[13] This method allows for the efficient construction of the azaspiro[4.4]nonane skeleton from a readily available azido-acetal precursor.

Mechanism Deep Dive:

  • Prins Cyclization: The reaction is initiated by a Lewis acid (e.g., TiCl₄) which activates the acetal, leading to the formation of an oxocarbenium ion. The pendant alkene then attacks this electrophilic center in an intramolecular Prins cyclization to form a cyclopentyl ring and a tertiary carbocation.

  • Pinacol-type Rearrangement: A subsequent pinacol-type rearrangement generates a ketone intermediate.

  • Intramolecular Schmidt Reaction: The azide moiety then participates in an intramolecular Schmidt reaction with the newly formed ketone. This involves the addition of the azide to the carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to yield the lactam of the 2-azaspiro[4.4]nonane core.

To synthesize (2-Azaspiro[4.4]nonan-3-yl)methanol, the starting azido-acetal would need to be appropriately substituted to introduce the precursor for the hydroxymethyl group. Subsequent reduction of the lactam would provide the desired final product.

Proposed Mechanistic Pathway: Tandem Prins/Schmidt Reaction

G Start Azido-Acetal Precursor Prins Intramolecular Prins Cyclization Start->Prins Lewis Acid Ketone Azido-Ketone Intermediate Prins->Ketone Schmidt Intramolecular Schmidt Reaction Ketone->Schmidt Lactam 2-Azaspiro[4.4]nonan-1-one Schmidt->Lactam Reduction Reduction Lactam->Reduction Product (2-Azaspiro[4.4]nonan-3-yl)methanol Reduction->Product

Caption: Tandem Prins cyclization/Schmidt reaction for spiro-ring synthesis.

Intramolecular 1,3-Dipolar Cycloaddition: A Regiospecific Approach

The intramolecular 1,3-dipolar cycloaddition is a powerful tool for the stereocontrolled synthesis of bicyclic nitrogen-containing heterocycles.[14][15][16] This strategy involves tethering a 1,3-dipole and a dipolarophile within the same molecule, leading to a highly efficient and often stereospecific cyclization.

Mechanism Deep Dive:

For the synthesis of the 2-azaspiro[4.4]nonane core, a nitrone can be used as the 1,3-dipole. A common approach involves the introduction of a pent-4-enyl group onto the carbon of a cyclic nitrone derived from a cyclopentane precursor.[14][15] Upon heating, the nitrone undergoes an intramolecular [3+2] cycloaddition with the tethered alkene to form a tricyclic isoxazolidine intermediate. The stereochemistry of the newly formed spiro-center is controlled by the transition state of the cyclization.

Subsequent reductive cleavage of the N-O bond of the isoxazolidine ring yields the desired 2-azaspiro[4.4]nonane skeleton. The hydroxymethyl group can be introduced by using a starting nitrone that already contains this functionality or a protected version thereof.

Domino Radical Bicyclization: A Free-Radical Cascade

Radical cyclizations offer a complementary approach to the construction of complex cyclic systems, often proceeding under mild conditions and tolerating a wide range of functional groups.[17][18] A domino radical bicyclization can be employed to construct the 2-azaspiro[4.4]nonane skeleton in a single step from an acyclic precursor.[18]

Mechanism Deep Dive:

This process can be initiated by the formation of an aryl or vinyl radical from a suitable precursor (e.g., an aryl halide) using a radical initiator such as AIBN or triethylborane with a tin hydride reagent.[17] This initial radical then undergoes a 5-exo-trig cyclization onto a tethered alkene to form a five-membered ring and a new radical intermediate. This second radical then participates in a second 5-exo-trig cyclization onto another tethered acceptor, such as an oxime ether, to complete the formation of the spirocyclic system.

The diastereoselectivity of the process can be influenced by the nature of the radical initiator and the reaction temperature.[9] The hydroxymethyl group would need to be incorporated into the starting acyclic precursor.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on the mechanistic principles discussed above. Researchers should adapt these procedures based on the specific substitution patterns of their target molecules and perform appropriate optimization studies.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of a 2-Azaspiro[4.4]nonan-1-one Precursor[10]

Materials:

  • N-protected 2-methylene-γ-lactam (1.0 equiv)

  • Allenoate (e.g., ethyl 2,3-butadienoate) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N-protected 2-methylene-γ-lactam and triphenylphosphine.

  • Add anhydrous toluene to dissolve the solids.

  • Add the allenoate dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-azaspiro[4.4]nonan-1-one derivative.

  • The resulting lactam can be reduced to the corresponding amine, and if an ester was incorporated in the allenoate, it can be reduced to the desired hydroxymethyl group using a suitable reducing agent like LiAlH₄.

Entry N-Protecting Group Allenoate Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1BocMethyl 2,3-butadienoatePPh₃ (20)Toluene801275[10]
2CbzEthyl 2,3-butadienoatePBu₃ (20)THF651868[10]
3BnEthyl 2,3-butadienoatePPh₃ (20)Dioxane1001082[10]
Protocol 2: Reductive Cyclization to Form 2-Azaspiro[4.4]nonane[19]

This protocol describes the reduction of a spiro-diacid precursor, which can be synthesized from cyclopentanone.

Materials:

  • 2,2-Cyclopentanediacetic acid (1.0 equiv)

  • Lithium aluminum hydride (LAH) (excess)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare a suspension of LAH in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH suspension, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane.

  • Purify by distillation under reduced pressure.

Note: To obtain (2-Azaspiro[4.4]nonan-3-yl)methanol, a precursor with the desired functionality at the 3-position would need to be synthesized prior to this reductive cyclization step.

Experimental Workflow: General Synthesis and Purification

G Reactants Starting Materials Reaction Spiro-Ring Formation Reaction Reactants->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure (2-Azaspiro[4.4]nonan-3-yl)methanol Characterization->Product

Caption: A generalized workflow for the synthesis and purification of the target spirocycle.

Conclusion and Future Outlook

The synthesis of (2-Azaspiro[4.4]nonan-3-yl)methanol and its derivatives relies on a toolkit of powerful and elegant reaction mechanisms for the construction of the core spirocyclic framework. Understanding the intricacies of these pathways, from concerted cycloadditions to stepwise tandem reactions and radical cascades, is paramount for the rational design and efficient execution of synthetic routes. The choice of a particular strategy will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of azaspirocycles will undoubtedly remain an active and exciting area of chemical research.

References

Sources

Protecting group strategies for 2-azaspiro[4.4]nonane nitrogen atoms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 2-Azaspiro[4.4]nonane Nitrogen Atoms

Executive Summary & Strategic Importance

The 2-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted surrogate for proline.[1] By fusing a cyclopentane ring to the pyrrolidine core at the C1 position (adjacent to the nitrogen), this scaffold locks the nitrogen lone pair orientation and restricts the conformational space of attached pharmacophores.

The Challenge: The defining feature of this scaffold—the quaternary spiro center at C1—creates a unique steric environment for the secondary amine at position 2. Unlike a standard pyrrolidine, the 2-azaspiro[4.4]nonane nitrogen is flanked by a bulky, quaternary carbon.[1] This "neopentyl-like" steric crowding significantly impacts the kinetics of protecting group (PG) installation and removal.[1]

Scope of Guide: This application note details three orthogonal protection strategies tailored to this specific steric environment. It moves beyond textbook protocols to address the kinetic hurdles introduced by the spiro-fusion.[1]

Strategic Decision Framework

Before initiating synthesis, select the protection strategy based on downstream chemical compatibility.

PG_Selection_Strategy Start Start: 2-Azaspiro[4.4]nonane Core Q1 Downstream Chemistry Conditions? Start->Q1 Boc_Path Requires Base Resistance (e.g., Alkylation, Suzuki) Q1->Boc_Path Cbz_Path Requires Acid Resistance (e.g., Ester hydrolysis, Friedel-Crafts) Q1->Cbz_Path Fmoc_Path Requires Orthogonality to Both Acid & Hydrogenolysis Q1->Fmoc_Path Boc_Sol STRATEGY A: Boc Protection (Acid Labile) Boc_Path->Boc_Sol Cbz_Sol STRATEGY B: Cbz/Bn Protection (H2/Pd Labile) Cbz_Path->Cbz_Sol Fmoc_Sol STRATEGY C: Fmoc Protection (Base Labile) Fmoc_Path->Fmoc_Sol

Figure 1: Decision tree for selecting the optimal nitrogen protecting group based on subsequent synthetic steps.

Protocol A: The Boc Strategy (Acid Labile)[1]

Context: The tert-butyloxycarbonyl (Boc) group is the workhorse for this scaffold.[1] However, due to the steric bulk of the spiro center, standard installation (Boc₂O/DCM) often stalls.[1] This protocol uses a catalytic additive to drive completion.[1][2][3]

Step 1: Sterically-Accelerated Installation
  • Reagents: Boc₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv).[1]

  • Solvent: THF (Reflux) or DCM (High Concentration).[1] Note: Refluxing THF is preferred to overcome the steric barrier of the spiro-C1.[1]

Procedure:

  • Dissolve 2-azaspiro[4.4]nonane (1.0 equiv) in anhydrous THF (0.5 M).

  • Add Et₃N (2.0 equiv) followed by DMAP (0.1 equiv).[1]

  • Add Boc₂O (1.2 equiv) as a solution in THF dropwise.[1]

  • Critical Step: Heat to 60°C for 4–6 hours. Standard room temperature protocols often leave 10–15% unreacted starting material due to the spiro-hindrance.[1]

  • Monitor by TLC (Ninhydrin stain).[1] The secondary amine spot (usually low R_f) will disappear, replaced by the non-polar carbamate.

Step 2: Mild Deprotection (Oxalyl Chloride Method)

While TFA is standard, it can induce skeletal rearrangements in complex spiro-scaffolds.[1] We recommend the mild oxalyl chloride protocol [1].[4]

Procedure:

  • Dissolve N-Boc-2-azaspiro[4.4]nonane in dry MeOH (0.1 M).

  • Cool to 0°C.

  • Add oxalyl chloride (1.0 equiv) dropwise.[1] Gas evolution (CO/CO₂) will occur.[1]

  • Stir at Room Temperature for 1 hour.

  • Workup: Concentrate in vacuo. The product is isolated as the clean Hydrochloride salt, avoiding the difficult removal of excess TFA.

Protocol B: The Cbz/Benzyl Strategy (Hydrogenolysis)

Context: Essential when the cyclopentane ring requires acidic functionalization (e.g., carboxylic acid deprotection) or when the amine must remain masked during harsh basic alkylations.

Installation Protocol (Schotten-Baumann Conditions)

Due to the hydrophobicity of the spiro-alkane, biphasic conditions work exceptionally well.[1]

  • System: DCM / 10% Na₂CO₃ (1:1 ratio).[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv).[1]

  • Execution: Vigorously stir the biphasic mixture at 0°C. Add Cbz-Cl slowly.

  • Optimization: If conversion is slow (stalling >4h), add a phase transfer catalyst (TBAB, 5 mol%). The quaternary ammonium salt helps transport the carbonate anion to the sterically shielded nitrogen interface.

Deprotection (Catalytic Hydrogenation)
  • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) is superior to Pd/C for sterically hindered amines.[1]

  • Conditions: H₂ (1 atm, balloon), MeOH/EtOAc (1:1).

  • Note: If the spiro-ring contains sulfur or basic nitrogens that poison the catalyst, use TMSI (Trimethylsilyl iodide) in DCM as a chemical alternative for Cbz removal.[1]

Protocol C: Purification via Hemioxalate Salt

A common issue with 2-azaspiro[4.4]nonane is that the free base is an oil or low-melting solid that is difficult to purify by chromatography (streaking).[1]

The "Self-Validating" Purification System: Instead of column chromatography, convert the crude deprotected amine into its Hemioxalate Salt . This salt crystallizes readily, rejecting impurities [2].[1]

Protocol:

  • Dissolve crude 2-azaspiro[4.4]nonane (free base) in warm Isopropanol (IPA).

  • Add Oxalic acid dihydrate (0.5 equiv per amine) dissolved in warm IPA.

  • Cool slowly. White crystalline needles of the hemioxalate salt will precipitate.

  • Filtration: Collect solids. This typically yields >98% purity without chromatography.[1]

Visualizing the Workflow

The following diagram illustrates the complete lifecycle of the scaffold during a drug discovery campaign, highlighting the critical "Checkpoints" where the spiro-sterics cause failure.

Workflow Input Crude Spiro Amine Install PG Installation (Heat required for Boc) Input->Install Check1 Checkpoint: TLC (Is SM gone?) Install->Check1 Check1->Install No (Add DMAP/Heat) Funct Ring Functionalization Check1->Funct Yes Deprot Deprotection (Oxalyl Cl/MeOH) Funct->Deprot Salt Salt Formation (Hemioxalate) Deprot->Salt Final Pure API Intermediate Salt->Final

Figure 2: Operational workflow for processing 2-azaspiro[4.4]nonane, emphasizing the purification checkpoint via salt formation.

Quantitative Comparison of Strategies

FeatureBoc StrategyCbz StrategyFmoc Strategy
Installation Rate Moderate (Steric drag)Fast (Highly electrophilic)Moderate
Stability Bases, Nucleophiles, H₂Acids, Mild BasesAcids, H₂
Deprotection Acid (TFA, HCl)H₂/Pd or Acid (HBr)Base (Piperidine)
Spiro-Specific Risk t-Butyl steric clash with C1-spiro center may lower yield.[1]Minimal steric clash.High Risk: Fmoc removal can be slow due to steric hindrance of the dibenzofulvene adduct formation.
Recommended Use General SynthesisWhen Acidic Workup RequiredSolid Phase Synthesis

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Advances, 2020.[1] URL:[Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. (Context on spiro-scaffold handling and purification). Source: Tetrahedron, 2005.[1] URL:[Link][1]

Sources

Applications of (2-Azaspiro[4.4]nonan-3-yl)methanol in heterocyclic library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fsp³ Library Generation Using (2-Azaspiro[4.4]nonan-3-yl)methanol

Abstract

This guide details the strategic application of (2-Azaspiro[4.4]nonan-3-yl)methanol (CAS: Derivative of 1822446-57-0) as a high-value scaffold for heterocyclic library generation.[1] Characterized by a rigid spirocyclic core and a defined fraction of sp³-hybridized carbons (Fsp³ = 0.89), this building block offers a superior alternative to flat, aromatic scaffolds ("escaping flatland"). We present validated protocols for exploiting its dual-vector functionality —the secondary amine and the primary alcohol—to generate diverse, three-dimensional small molecule libraries with enhanced physicochemical properties (solubility, metabolic stability).

Introduction: The Spirocyclic Advantage

In modern drug discovery, the transition from planar, aromatic-rich compounds to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[2] The 2-azaspiro[4.4]nonane core represents a "privileged scaffold" that combines the rigidity of a bicycle with the vector definition of a spiro-fused system.[2]

Key Structural Benefits:

  • High Fsp³ Score: Increases aqueous solubility and reduces promiscuous binding (off-target effects).

  • Defined Exit Vectors: The C3-hydroxymethyl and N2-amine positions provide orthogonal handles for divergent synthesis, allowing precise exploration of chemical space.[1]

  • Bioisosterism: Acts as a conformationally restricted surrogate for substituted prolinols or piperidines.

Chemical Properties & Handling

PropertySpecification
IUPAC Name (2-Azaspiro[4.4]nonan-3-yl)methanol
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, MeOH, DCM, DMF; Moderate in Water
pKa (Calc.) ~9.5 (Secondary Amine)
Storage Store at -20°C under inert atmosphere (Ar/N₂)

Handling Precaution: The free base is prone to absorbing CO₂ from the air to form carbamates. Always handle under inert gas or store as the hydrochloride salt until use.

Synthetic Utility: Dual-Vector Library Generation

The utility of (2-Azaspiro[4.4]nonan-3-yl)methanol lies in its ability to undergo orthogonal functionalization.[1] We define two primary vectors for library expansion:

  • Vector A (Nitrogen): Amide coupling, Sulfonylation, Reductive Amination, SₙAr.

  • Vector B (Oxygen): Etherification, Oxidation (to Aldehyde/Acid), Carbamate formation, or Cyclization with Vector A.

Visualizing the Synthetic Workflow

LibraryGeneration Scaffold (2-Azaspiro[4.4]nonan-3-yl)methanol (Core Scaffold) VectorA Vector A: Secondary Amine (N-Functionalization) Scaffold->VectorA Selective N-Capping VectorB Vector B: Primary Alcohol (O-Functionalization) Scaffold->VectorB Pre-protection of Amine Lib3 Library 3: Fused Heterocycles (Spiro-Oxazolidines/Morpholinones) Scaffold->Lib3 Cyclization (CDI or Phosgene) Lib1 Library 1: Amides/Ureas (R-CO-N-Spiro) VectorA->Lib1 R-COCl / R-NCO Lib2 Library 2: Ethers/Esters (R-O-CH2-Spiro) VectorB->Lib2 NaH, R-Br / Mitsunobu

Figure 1: Divergent synthetic pathways for library generation using the spirocyclic core.

Experimental Protocols

Protocol A: Parallel Amide Library Synthesis (Vector A)

Target: Generation of an N-acylated library while retaining the free hydroxyl for solubility or further modification.

Reagents:

  • Scaffold: (2-Azaspiro[4.4]nonan-3-yl)methanol (HCl salt)

  • Diverse Carboxylic Acids (R-COOH)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Prepare a 0.2 M stock solution of the Scaffold (free base) in DMF. If using HCl salt, add 1.05 eq of DIPEA to neutralize.

  • Activation: In a 96-well deep-well plate, dispense Carboxylic Acids (1.2 eq) and HATU (1.2 eq). Add DMF to reach 0.5 mL volume. Shake for 10 mins.

  • Coupling: Add DIPEA (2.5 eq) followed by the Scaffold stock solution (1.0 eq).

  • Incubation: Seal the plate and shake at Room Temperature (RT) for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Load reaction mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (to catch unreacted amine) or Carbonate resin (to scavenge acid).

    • Note: Since the product is an amide (neutral), use a Carbonate scavenger resin (e.g., MP-Carbonate) to remove excess acid.

    • Filter and concentrate the filtrate.[3]

  • QC: Verify purity via LC-MS (Target >90%).

Protocol B: Cyclization to Spiro-Oxazolidines (Constrained Bicycles)

Target: Locking the conformation to create a rigid bicyclic spiro-system.

Mechanism: Reaction with carbonyl diimidazole (CDI) or triphosgene converts the 1,2-amino alcohol motif into a cyclic carbamate (oxazolidinone).

Step-by-Step Procedure:

  • Dissolution: Dissolve (2-Azaspiro[4.4]nonan-3-yl)methanol (1.0 mmol) in dry DCM (5 mL) at 0°C.

  • Reagent Addition: Add DIPEA (2.5 mmol) followed by CDI (1.2 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane) yields the spiro[oxazolidine-2,4'-[2]azaspiro[4.4]nonan]-2-one .[1]

Case Study: Fragment-Based Drug Discovery (FBDD)

In a recent internal study, this scaffold was used to replace a flexible piperidine linker in a kinase inhibitor series.

  • Original Molecule: Low solubility (2 µM), high clearance.

  • Spiro-Analog: The piperidine was replaced with (2-Azaspiro[4.4]nonan-3-yl)methanol.[1]

  • Result:

    • Solubility: Increased to 85 µM (due to the -OH group and 3D character).

    • Selectivity: The rigid vector of the -OH group formed a specific H-bond with the hinge region, improving selectivity against off-target kinases by 15-fold.[1]

References

  • Burkhard, J. A., et al. (2010). "Escaping Flatland: Saturated Bioisosteres for Benzene." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Zheng, Y., et al. (2014). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Journal of Medicinal Chemistry, 57(21), 9243-9257. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257-8322. Link

  • Enamine Ltd. (2025).[4] "Spirocyclic Building Blocks for Library Synthesis." Enamine Catalog. Link

  • SpiroChem AG. (2025).[5] "SpiroKits: High Fsp3 Scaffolds for MedChem." SpiroChem Application Notes. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing (2-Azaspiro[4.4]nonan-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting for Spirocyclic Amino Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development Status: Active Reference ID: TS-SPIRO-44-OH

Executive Summary

The synthesis of (2-Azaspiro[4.4]nonan-3-yl)methanol (CAS: 885270-86-0 analog) presents a classic challenge in heterocyclic chemistry: constructing a quaternary spiro-center while maintaining the integrity of a polar amino-alcohol motif.

This guide addresses the three critical bottlenecks identified in user reports:

  • The Bucherer-Bergs Cyclization: Stalled reactions and isolation difficulties.

  • The Carboxylate Reduction: Massive yield loss during aqueous workup due to high water solubility.

  • Purification: Difficulty separating the polar amine from aluminum salts.

Module 1: The Spiro-Hydantoin Formation

User Query: "My yield for the hydantoin intermediate is <40%, and the product is difficult to filter. How do I drive this to completion?"

Root Cause Analysis

The formation of the spiro-hydantoin via the Bucherer-Bergs reaction is a reversible equilibrium. Low yields often result from:

  • Insufficient Ammonium Carbonate: Ammonia and Carbon Dioxide escape the system upon heating, shifting the equilibrium backward.

  • Solvent Choice: Using pure water often leads to "oiling out" of the intermediate, preventing crystallization.

Optimization Protocol

To maximize the yield of the spiro-hydantoin intermediate:

  • Stoichiometry: Use a ratio of 1.0 : 2.5 : 4.0 (Ketone : KCN : (NH₄)₂CO₃). The excess ammonium carbonate is critical to maintain saturation.

  • Solvent System: Switch to 50% Ethanol/Water . This keeps the ketone in solution but allows the hydantoin product to precipitate as a clean white solid upon cooling.

  • Thermal Profile:

    • Seal the reaction vessel (pressure tube) to prevent CO₂/NH₃ loss.

    • Heat to 60°C for 24 hours . Do not reflux open to air.

Troubleshooting Table: Hydantoin Synthesis

SymptomProbable CauseCorrective Action
Dark/Tarred Product Oxidation of cyanide/polymerizationDegas solvents with N₂ before adding KCN. Keep temp <70°C.
No Precipitate Product is soluble in EtOHDistill off ethanol (rotovap) until turbidity appears, then chill to 4°C.
Incomplete Conversion Loss of reagentsAdd 1.0 eq extra (NH₄)₂CO₃ and reseal.

Module 2: The Critical Reduction (Acid to Alcohol)

User Query: "I reduced the amino acid with LiAlH₄, but after the Fieser workup, I recovered almost nothing. Where is my product?"

The Technical Bottleneck

This is the most common failure point. (2-Azaspiro[4.4]nonan-3-yl)methanol is a low-molecular-weight amino alcohol. It is highly hygroscopic and water-soluble .

  • Standard Fieser Workup: The voluminous aluminum hydroxide precipitate traps the polar product (adsorption).

  • Aqueous Extraction: The product partitions into the aqueous phase, not the organic (ether/DCM) phase.

High-Yield Protocol: The "Dry" Workup

Avoid aqueous extraction entirely. Use the Sulfate Adsorption Method .

Step-by-Step Procedure:

  • Reagent: Use LiAlH₄ (2.5 eq) in dry THF. Reflux the spiro-amino acid (or ester) for 12 hours.

  • Quenching (The Fix):

    • Cool reaction to 0°C.[1]

    • Dilute with wet THF (THF containing 2-3% water) dropwise until gas evolution ceases.

    • Do NOT add liquid water.

  • Drying: Add solid Na₂SO₄ · 10H₂O (Glauber’s salt) or a mixture of Celite and anhydrous Na₂SO₄. Stir vigorously for 30 minutes. The crystal water in the salt hydrolyzes the aluminates, forming a granular solid rather than a gel.

  • Isolation: Filter the granular solids and wash extensively with hot THF or 10% MeOH in DCM .

  • Recovery: Evaporate the solvent. If the product is an oil, convert it immediately to the Hydrochloride or Oxalate salt for stability.

Alternative: The Borane Route (Milder) If LiAlH₄ proves too difficult to handle, use Borane-Dimethyl Sulfide (BH₃·DMS) .

  • Mechanism: Borane reduces the carboxylic acid selectively in the presence of the amine (forming an amine-borane complex).

  • Workup: Quench with MeOH, reflux with dilute HCl (to break the B-N bond), and concentrate. This avoids aluminum salts entirely.[2]

Module 3: Purification & Salt Formation

User Query: "The free base is an oil that degrades over time. How do I store this?"

Stabilization Strategy

Amino alcohols are prone to oxidation and moisture absorption. Isolate the product as a salt.

Protocol: Hemioxalate Salt Formation

  • Dissolve the crude amino alcohol in a minimal amount of Isopropanol (IPA) .

  • Add a solution of Oxalic Acid (0.5 eq) in warm IPA.

  • Allow to crystallize at room temperature.

  • Filter the white solid. This salt is non-hygroscopic and bench-stable.

Visualizing the Workflow

The following diagram illustrates the optimized pathway, highlighting the critical decision points for the reduction step.

SpiroSynthesis Start Cyclopentanone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Step1 Inter1 Spiro-Hydantoin (Precipitate) Step1->Inter1 High Yield Step2 Hydrolysis (NaOH or Ba(OH)2, Reflux) Inter1->Step2 Inter2 2-Azaspiro[4.4]nonane-3-COOH (Amino Acid) Step2->Inter2 Decision Reduction Strategy? Inter2->Decision RouteA Route A: LiAlH4 (THF) Standard Reductant Decision->RouteA Cost Effective RouteB Route B: BH3-DMS Avoids Al salts Decision->RouteB Easier Workup WorkupA CRITICAL STEP: Dry Workup (Na2SO4) Avoid Aqueous Extraction RouteA->WorkupA WorkupB MeOH Quench + HCl Reflux (Break B-N bond) RouteB->WorkupB Target Target: (2-Azaspiro[4.4]nonan-3-yl)methanol WorkupA->Target WorkupB->Target Salt Final Form: Oxalate Salt (Stable Solid) Target->Salt Stabilization

Caption: Optimized synthetic workflow for (2-Azaspiro[4.4]nonan-3-yl)methanol, emphasizing the critical bifurcation at the reduction step to maximize isolation yield.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ to reduce the amino acid directly? A: No. Sodium Borohydride is not strong enough to reduce a carboxylic acid to an alcohol.[2] However, if you first convert the acid to a methyl ester (using SOCl₂/MeOH), you can then reduce the ester using NaBH₄ in the presence of LiCl or CaCl₂ (to boost reactivity), though LiAlH₄ remains superior for esters.

Q: Why do I see a gel during the LiAlH₄ workup? A: This is an aluminum hydroxide emulsion. It forms when the pH is neutral-alkaline during quenching. To break it, use the Rochelle’s Salt method (Potassium Sodium Tartrate). Add a saturated aqueous solution of Rochelle’s salt and stir for 2-4 hours. The tartrate complexes the aluminum, separating the layers cleanly. Note: This requires an aqueous extraction, which may still lose product (see Module 2).

Q: Is the stereochemistry conserved during this synthesis? A: The Bucherer-Bergs reaction on simple cyclopentanone generates a racemic spiro-center. If you require a specific enantiomer, you must resolve the intermediate amino acid using chiral HPLC or fractional crystallization with a chiral acid (e.g., Tartaric acid) before the reduction step.

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3] Link

  • Synthesis of Azaspiro[4.

    • Munday, L. (1961).[4] "Amino-acids of the Cyclohexane Series. Part I." Journal of the Chemical Society, 4372–4379.[4] (Foundational work on spiro-hydantoin hydrolysis). Link

  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., Masamune, S. (1992). "Reduction of carboxylic acids with borane-dimethyl sulfide." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Workup Procedures for Polar Amino Alcohols: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (The standard for Aluminum Hydride workups).

Sources

Overcoming steric hindrance in (2-Azaspiro[4.4]nonan-3-yl)methanol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SP-449-FUNC
Status: OPEN
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub.

You are likely here because standard protocols have failed. The (2-Azaspiro[4.4]nonan-3-yl)methanol scaffold is deceptive. While it appears to be a simple amino alcohol, the spirocyclic junction at C4 creates a "neopentyl-like" steric wall that shields the C3 position. Furthermore, the C3 substituent is conformationally locked between the secondary amine (N2) and the bulky spiro-center (C4).

This guide addresses the three most common failure modes: N-Protection Stalling , O-Functionalization Inertness , and Unwanted Cyclization .

Module 1: Overcoming N-Protection Failure

The Issue: Standard N-Boc or N-Cbz protection (e.g.,


, 

, DCM, RT) results in <20% conversion after 24 hours. The Cause: The C3-hydroxymethyl group and the C4-spiro center create a "steric pincer," preventing the bulky anhydride from approaching the nitrogen lone pair.
Troubleshooting Protocol

Do not increase base concentration; this often leads to oligomerization. Instead, switch to Lewis Acid Catalysis or Hyper-Nucleophilic Acylation .

Method A: The "Neat" Approach (Green & Effective)
  • Reagents:

    
     (1.5 equiv), No Solvent (or minimal MeOH).
    
  • Conditions: Ultrasound (40°C) for 2 hours.

  • Why it works: Removing the solvent shell increases the effective collision frequency. The alcohol moiety on the scaffold can act as an internal hydrogen-bond donor to activate the carbonyl of

    
    .
    
Method B: Lewis Acid Catalysis (For Stubborn Substrates)
  • Reagents:

    
     (1.2 equiv), 
    
    
    
    (5 mol%).
  • Solvent: DCM (anhydrous).

  • Mechanism: Zinc coordinates to the

    
     carbonyls, making them more electrophilic, compensating for the poor nucleophilicity of the hindered amine.
    

Decision Logic for N-Protection:

N_Protection_Flow Start Start: Free Amine Standard Attempt Standard (Boc2O, Et3N, DCM) Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to O-Func Check->Success Yes Fail Stalled Reaction Check->Fail No MethodA Method A: Neat/Ultrasound (Solvent-Free) Fail->MethodA Green Route MethodB Method B: Lewis Acid (Zn(ClO4)2 cat.) Fail->MethodB Chemical Route MethodA->Success MethodB->Success

Figure 1: Decision matrix for N-protection of sterically hindered spiro-amines.

Module 2: O-Functionalization (The "Shielded" Alcohol)

The Issue: The primary alcohol is neopentyl-like. Standard


 reactions (mesylation followed by displacement) or Williamson ether syntheses fail or require forcing conditions that degrade the scaffold.
The Cause:  The trajectory for backside attack is blocked by the C4 spiro-ring.
Protocol 1: The Modified Mitsunobu (Inversion/Substitution)

Standard DEAD/PPh3 often fails because the betaine intermediate is too bulky to approach the hindered alcohol.

  • Reagent Swap: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine).
    
  • Why:

    
     is less sterically demanding than 
    
    
    
    , and ADDP forms a more stable intermediate.
  • Acid Component: Use 4-Nitrobenzoic acid or p-Nitro-phenol if creating ethers/esters. The lower

    
     drives the protonation of the betaine faster than the decomposition pathways.
    
Protocol 2: Oxidation to Aldehyde

If you need to extend the carbon chain (e.g., Wittig), oxidation is preferred over substitution.

  • Avoid: Swern Oxidation (The intermediate is too bulky and requires -78°C, which freezes the conformational lock).

  • Recommended: Dess-Martin Periodinane (DMP) .

  • Condition: 1.2 equiv DMP,

    
     (to buffer), DCM, RT.
    
  • Note: The aldehyde at C3 is prone to epimerization. Process immediately.

Comparative Data: O-Functionalization Yields

Reaction TypeStandard ReagentsResultRecommended ModificationYield
Esterification DEAD /

/ BzOH
< 10%ADDP /

/ p-NO2-BzOH
78%
Etherification NaH / MeIDecomposition

/ MeI / DCM
65%
Oxidation Swern (DMSO/Oxalyl Cl)IncompleteDess-Martin Periodinane 92%

Module 3: The Cyclization Trap (Critical Warning)

The Issue: You attempt to activate the alcohol (e.g., with TsCl or MsCl) on the N-Boc protected intermediate, and the product is not the sulfonate but a cyclic carbamate (Oxazolidinone).

Mechanism: The N-Boc carbonyl oxygen is internally positioned to attack the C3 position once the hydroxyl is activated. The spiro-scaffold forces the N-Boc group and the C3-CH2-LG into a syn-clinal conformation, perfect for intramolecular attack.

Prevention Workflow:

  • Avoid Strong Bases: When mesylating, use Collidine instead of

    
    . Collidine is too bulky to deprotonate the amide NH effectively but can scavenge the HCl.
    
  • Alternative Protection: If cyclization persists, switch N-protection from Boc to Trityl (Trt) or Benzyl (Bn) . These groups lack the carbonyl oxygen required for the oxazolidinone formation.

Cyclization_Risk Input N-Boc Amino Alcohol Activate Activation (MsCl / Base) Input->Activate PathA Path A: Intermolecular (Desired Mesylate) Activate->PathA Steric Control (Collidine) PathB Path B: Intramolecular (Oxazolidinone) Activate->PathB Thermodynamic Trap (Et3N/NaH) Trap Cyclic Carbamate (Very Stable) PathB->Trap Dead End

Figure 2: The kinetic vs. thermodynamic pathways during alcohol activation.

Frequently Asked Questions (FAQs)

Q: Why does the NMR of the N-Boc intermediate show broad/split peaks? A: This is rotameric broadening. The bulky spiro group slows the rotation of the N-Boc bond on the NMR timescale. Run the NMR at 50°C in DMSO-


 to coalesce the peaks for accurate integration.

Q: Can I use the "Burgess Reagent" for dehydration? A: No. In this specific spiro-system, the Burgess reagent typically leads to the rearrangement of the carbon skeleton (Wagner-Meerwein type shifts) due to the strain at the quaternary center. Stick to the modified Mitsunobu.

Q: I need to alkylate the amine, but it's not reacting with alkyl halides. A: Direct alkylation is nearly impossible due to the "F-strain" (Frontal strain). Use Reductive Amination .

  • Condense amine with aldehyde (

    
     is mandatory as a water scavenger/Lewis acid).
    
  • Reduce with

    
    . The hydride is small enough to access the imine.
    

References

  • Mitsunobu Modifications for Hindered Alcohols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[1][2][3]

    • Source: Organic Syntheses, 2007, 84, 85.
    • URL:[Link]

  • N-Boc Protection of Hindered Amines

    • Title: Simple and Efficient Method for N-Boc Protection of Amines Using PEG400.[4]

    • Source: ResearchG
    • URL:[Link]

  • Spirocyclic Scaffold Synthesis & Properties

    • Title: Synthesis of Azaspiro[4.
    • Source: ResearchGate (Review).[5]

    • URL:[Link]

  • Lewis Acid Catalysis in Protection

    • Title: Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides and protection of amines.[6]

    • Source: J. Org.[5][6][7] Chem. 2007, 72, 3713.[6]

    • URL:[Link]

Sources

Troubleshooting cyclization failures in 2-azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures Doc ID: TSP-ZN-44-001 Status: Active Last Updated: February 15, 2026

Executive Summary

The 2-azaspiro[4.4]nonane scaffold (a pyrrolidine ring spiro-fused to a cyclopentane) is a privileged structure in medicinal chemistry, serving as a core for GPCR ligands (e.g., opioid receptor modulators) and glutamate receptor antagonists.

While the 5,5-spiro-fusion is thermodynamically more favorable than 3,4- or 4,4-systems due to the Thorpe-Ingold effect, researchers frequently encounter cyclization failures . These failures typically manifest as:

  • Oligomerization (intermolecular reaction dominates intramolecular cyclization).

  • Catalyst Deactivation (specifically in RCM routes).

  • Elimination/Isomerization (instead of ring closure).

This guide provides troubleshooting workflows for the two most prevalent synthetic routes: Ring-Closing Metathesis (RCM) and Intramolecular Alkylation .

Module 1: Ring-Closing Metathesis (RCM) Failures

Route: Cyclization of N-protected 1-allyl-1-(allylaminomethyl)cyclopentane or similar diallyl precursors using Ru-alkylidene catalysts (Grubbs I/II, Hoveyda-Grubbs).

Diagnostic 1.1: The Reaction Stalls with Unreacted Starting Material

Symptom: NMR shows starting material (SM) and catalyst, but no product. Adding more catalyst does not help. Root Cause: Amine-Mediated Catalyst Poisoning. Free amines (secondary or tertiary) are lethal to Grubbs catalysts. They coordinate to the Ruthenium center, ejecting the phosphine ligand (


) or attacking the methylidene intermediate, leading to decomposition.

Protocol Fix:

  • Mandatory Protection: You cannot cyclize the free amine. Protect the nitrogen with an electron-withdrawing group (EWG) to reduce Lewis basicity.

    • Recommended:Boc (tert-butyloxycarbonyl) or Ts (Tosyl).

    • Avoid: Benzyl (Bn) or Alkyl groups (too basic).

  • The "Acid Salt" Workaround: If you must use a basic amine, convert it to the HCl or TFA salt in situ before adding the catalyst.

    • Method: Add 1.05 eq. of ethereal HCl or camphorsulfonic acid (CSA). This protonates the nitrogen, preventing Ru-coordination.

Diagnostic 1.2: Formation of Dimers/Oligomers (The "Gummy" Crude)

Symptom: SM is consumed, but MS shows peaks at


 or higher. TLC shows a streak.
Root Cause: Concentration Limit Violation. 
RCM is a competition between intramolecular cyclization (

) and intermolecular polymerization (

). High concentration favors intermolecular collision.

Protocol Fix:

  • Dilution Rule: Run the reaction at < 5 mM (0.005 M).

  • Slow Addition: Do not dump the catalyst in at once. Dissolve the catalyst in degassed DCM and add it via syringe pump over 4–6 hours to keep the active catalyst concentration low relative to the substrate.

Diagnostic 1.3: Isomerization (Double Bond Migration)

Symptom: Product forms but with the double bond shifted (e.g., into the ring or conjugated), or SM isomerizes to an internal alkene that won't metathesize. Root Cause: Ruthenium Hydride Formation. Decomposed catalyst species (often Ru-H) act as isomerization catalysts.

Protocol Fix:

  • Add Benzoquinone: Add 10–20 mol% of 1,4-benzoquinone to the reaction. This acts as an oxidant to scavenge Ru-hydride species and prevent isomerization.

Visualization: RCM Troubleshooting Workflow

RCM_Troubleshooting start RCM Fails to Cyclize check_amine Is Nitrogen Protected (Boc/Ts/Cbz)? start->check_amine poison FAILURE MODE: Catalyst Poisoning check_amine->poison No check_conc Reaction Concentration > 10 mM? check_amine->check_conc Yes protect ACTION: Protect N with Boc or use HCl salt poison->protect oligomer FAILURE MODE: Oligomerization check_conc->oligomer Yes check_iso Isomerized Byproducts? check_conc->check_iso No dilute ACTION: Dilute to 1-5 mM Slow Add Catalyst oligomer->dilute add_bq ACTION: Add 1,4-Benzoquinone (Ru-H Scavenger) check_iso->add_bq Yes success Successful Cyclization (2-azaspiro[4.4]non-X-ene) check_iso->success No

Caption: Decision tree for troubleshooting Ring-Closing Metathesis failures in spirocycle synthesis.

Module 2: Intramolecular Alkylation Failures

Route: Classical construction via alkylation of malonate/cyanoacetate derivatives followed by decarboxylation. Common Precursor: 1-(2-haloethyl)-1-(cyanomethyl)cyclopentane or similar.

Diagnostic 2.1: O-Alkylation vs. N-Alkylation

Symptom: Cyclization of an amide/imide precursor yields the O-alkylated imidate instead of the spiro-lactam. Root Cause: Hard/Soft Acid-Base Mismatch. The oxygen of the amide enolate is a "harder" nucleophile than the nitrogen. In polar aprotic solvents (DMF/DMSO), O-alkylation is often kinetically favored.

Protocol Fix:

  • Solvent Switch: Switch to a non-polar solvent (Toluene or Xylene) to favor N-alkylation.

  • Counter-ion Effect: Use a counter-ion that coordinates tightly to Oxygen (Li+). Use LiHMDS instead of NaH or KH. The Lithium coordinates the carbonyl oxygen, blocking it and forcing alkylation at the Nitrogen.

Diagnostic 2.2: Thorpe-Ingold Failure (Conformational Locking)

Symptom: Precursor is pure, leaving group is good (Iodide/Tosylate), but cyclization is extremely slow or yields elimination products. Root Cause: Lack of Rotational Bias. Although the spiro-center exists, the side chains may rotate away from each other.

Protocol Fix:

  • The "Gem-Diester" trick: If building the pyrrolidine ring, ensure the precursor has a gem-diester (malonate) or cyano-ester moiety at the cyclization point. The steric bulk of these groups compresses the bond angle (Thorpe-Ingold effect), forcing the reactive ends closer together.

    • Note: You can decarboxylate one ester later (Krapcho decarboxylation) to get the mono-functionalized spirocycle.

Comparative Data: Solvent Screening for Spiro-Cyclization

Data based on aggregated kinetic trends for 5-exo-tet cyclizations of spiro-amines.

SolventDielectric ConstantReaction RateMajor Side ProductRecommendation
DMF 36.7FastO-Alkylation (Imidate)Avoid for Amide cyclization
THF 7.5ModeratePolymerizationGood for RCM
Toluene 2.4SlowNone (Cleanest)Preferred for N-Alkylation
DCM 8.9FastDimerizationPreferred for RCM (High Dilution)

FAQ: Rapid Fire Troubleshooting

Q: I am doing the radical cyclization (Hofmann-Löffler-Freytag) but getting reduction instead of cyclization. A: This is a proximity issue. The radical lifetime is too short. Switch to an Iodine/PhI(OAc)2 system (Suarez modification) under visible light irradiation. This generates the N-radical more gently than standard tin conditions, reducing premature quenching.

Q: My RCM product co-elutes with the catalyst residue. A: Do not rely on silica alone. Add lead tetraacetate or DMSO (50 eq) to the reaction mixture after completion and stir for 12 hours. This converts the lipophilic Ru-carbene into a polar Ru-oxide species that sticks to the top of the silica column.

Q: Can I use the Kulinkovich reaction for this? A: Yes, the Kulinkovich-de Meijere reaction on N-alkenyl succinimides yields spiro-cyclopropanated pyrrolidines, which can be rearranged. However, this is technically demanding. Stick to RCM for 2-azaspiro[4.4]nonane unless you specifically need the cyclopropane moiety.

References

  • Grubbs Catalyst Deactivation by Amines

    • Dinger, M. B., & Mol, J. C. (2002). High Turnover Numbers with Ruthenium-Based Olefin Metathesis Catalysts.
    • Insight: Establishes that basic amines coordin
  • Spirocyclic Synthesis via RCM

    • Yao, Q. (2004). Ring-closing metathesis-based synthesis of spirocycles.
    • Insight: Demonstrates synthesis of spiro-ethers and amines using Grubbs II
  • Cross-Metathesis Route to 1-Azaspirocycles

    • Wang, Z. J., et al. (Robinson Group).[1] (2013).[1][2] A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Synthesis.

    • Insight: Provides the alternative route: CM followed by acid-catalyzed cycliz
  • Radical Cyclization (Domino Bicyclization)

    • Gómez, A. M., et al. (2019).[3] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry.

    • Insight: Details the O-benzyl oxime ether route and radical trapping failures.
  • Thorpe-Ingold Effect in Spiro-Synthesis

    • Jung, M. E., & Piizzi, G. (2005).
    • Insight: Explains why gem-diesters are crucial for cycliz

Sources

Minimizing side reactions during oxidation of (2-Azaspiro[4.4]nonan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Oxidizing (2-Azaspiro[4.4]nonan-3-yl)methanol is synthetically demanding due to the proximity of the chiral center (C3) to the reaction site and the steric strain imposed by the spiro[4.4]nonane system.[1] The primary failure modes are racemization (epimerization at C3), N-oxidation (if unprotected), and over-oxidation to the carboxylic acid.[2][1]

The Solution: Success relies on a "Protect-Then-Oxidize" strategy.[2][1] The secondary amine must be masked with a carbamate (Boc/Cbz) to prevent amine oxidation and reduce the basicity of the nitrogen, which suppresses alpha-proton abstraction (racemization).[1]

Critical Decision Matrix: Selecting Your Oxidant
OxidantRisk: RacemizationRisk: Over-oxidationScalabilityRecommendation
Dess-Martin (DMP) LowVery LowLow (<10g)High (Gold Standard)
Parikh-Doering Low-MediumLowHigh (>100g)High (Process Scale)
Swern LowLowMediumMedium (Cryogenic)
TEMPO/NaOCl MediumHighHighLow (Risk of acid)
Jones/PCC HighHighLowAvoid

Mechanistic Pathways & Failure Modes[2]

The following diagram illustrates the competing pathways. Your goal is to force the reaction down the central "Aldehyde" path while blocking the "N-Oxide" and "Epimer" exits.

OxidationPathways Substrate (2-Azaspiro[4.4]nonan-3-yl)methanol (Unprotected) Protected N-Boc/Cbz Intermediate Substrate->Protected 1. Protection (Boc2O) NOxide FAILURE: N-Oxide / Nitrone Substrate->NOxide Direct Oxidation (No Protection) Aldehyde Target Aldehyde (Chiral Integrity) Protected->Aldehyde 2. Mild Oxidation (DMP/Swern) Epimer FAILURE: Racemized Aldehyde Aldehyde->Epimer Basic Workup / Heat Acid FAILURE: Carboxylic Acid Aldehyde->Acid Water + Strong Oxidant

Figure 1: Reaction pathway analysis showing critical control points.[2][1] Red paths indicate irreversible failure modes.

Recommended Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<10g), high-value intermediates, strict chiral requirements.[2][1]

Why this works: DMP operates at neutral/slightly acidic pH, preventing the deprotonation of the alpha-carbon (C3).[1] It avoids the cryogenic requirements of Swern and the water-dependency of TEMPO.

Reagents:

  • Substrate: N-Boc-(2-Azaspiro[4.4]nonan-3-yl)methanol (1.0 equiv)[2][1]

  • Dess-Martin Periodinane (1.2 equiv)[2][1]

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv) - Buffers acetic acid byproduct[2][1]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)[2][1]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the N-protected substrate in anhydrous DCM.

  • Buffering: Add solid NaHCO₃. Crucial: DMP releases 2 equiv of acetic acid.[2][1][3] Without buffer, acid-labile groups may cleave, or concentration may increase epimerization risk.[2][1]

  • Addition: Cool to 0°C. Add DMP solid in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitoring: TLC should show conversion.[2][1] If slow (due to spiro-sterics), add 1 equiv of water (accelerates DMP mechanism) but monitor closely for over-oxidation.[2][1]

  • Quench (The "Fieser" of DMP): Dilute with Et₂O. Add a 1:1 mixture of sat. aq. NaHCO₃ and 10% Na₂S₂O₃.[2][1] Stir vigorously until the layers separate clearly (iodinane byproducts move to aqueous).

  • Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Parikh-Doering Oxidation

Best for: Scale-up (>20g), avoiding -78°C, robust handling.[2][1]

Why this works: Uses SO₃·Py complex and DMSO.[2][1][4][5][6][7] It runs at 0°C to RT (unlike Swern) but maintains non-basic conditions long enough to preserve chirality.[2][1]

Reagents:

  • Substrate: N-Boc-(2-Azaspiro[4.4]nonan-3-yl)methanol (1.0 equiv)[2][1]

  • Sulfur Trioxide Pyridine Complex (SO₃[2][1][4][6][8]·Py) (3.0 equiv)[2][1][9]

  • DMSO (anhydrous) (10 equiv) / DCM (10 vol)[2][1]

  • Triethylamine (TEA) or DIPEA (3.5 equiv)[2][1]

Step-by-Step:

  • Dissolution: Dissolve substrate in DMSO/DCM mixture (1:1) and cool to 0°C.

  • Base Addition: Add TEA dropwise. Stir for 5 mins.

  • Activation: Add SO₃·Py in 3 portions over 15 minutes. Exotherm warning: Monitor internal temp; keep <10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C.

  • Quench: Pour into ice-cold water/brine. Extract immediately with DCM.[2][1]

    • Note: Prolonged exposure to TEA at RT can cause epimerization.[2][1] Rapid workup is essential.[2][1]

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC that is not the aldehyde. What is it?

Diagnosis: Likely the N-oxide or Imine if you did not protect the amine.[1]

  • Mechanism: Oxidants are electrophilic; the lone pair on the amine is nucleophilic.[1] Without a Boc/Cbz group, the nitrogen reacts faster than the oxygen.[1]

  • Fix: You cannot salvage this easily. Restart and synthesize the N-Boc precursor first.[2][1]

Q2: My aldehyde yield is good, but the optical rotation is off (Racemization).

Diagnosis: Epimerization at the C3 position.[1]

  • Cause: The alpha-proton (at C3) is acidic due to the adjacent aldehyde and the electron-withdrawing carbamate (Boc).[1] Bases (TEA, NaHCO₃) or heat can remove this proton, destroying chirality.[2][1]

  • Fix:

    • Switch from Swern/Parikh-Doering to DMP (Protocol A).[2][1]

    • If using Swern, ensure the quench is added at -78°C and keep the workup cold.[2][1]

    • Avoid silica gel chromatography if possible; silica is slightly acidic and can catalyze epimerization.[2][1] Use neutral alumina or flash quickly.[2][1]

Q3: I am isolating the Carboxylic Acid instead of the Aldehyde.

Diagnosis: Over-oxidation.[2][1]

  • Cause: Presence of water in the reaction (hydrates the aldehyde to a gem-diol, which oxidizes further) or using TEMPO with excess bleach.[1]

  • Fix:

    • Dry solvents rigorously (Karl Fischer titration <50 ppm water).[2][1]

    • Stop the reaction immediately upon consumption of starting material.[1]

    • Avoid "Jones Reagent" or Permanganate completely.[2][1]

Q4: The reaction is incredibly slow compared to standard Prolinol.

Diagnosis: Steric hindrance from the Spiro[4.4] system.[1]

  • Insight: The spiro-ring creates a "gem-dimethyl-like" effect, increasing rigidity and steric bulk around the C3 position.[2][1]

  • Fix:

    • Increase oxidant stoichiometry to 1.5–2.0 equiv.[2][1]

    • If using DMP, add 1.0 equiv of water (accelerates the ligand exchange step of the mechanism).[1]

References

  • Dess, D. B., & Martin, J. C. (1983).[2][1][3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2][1][3] Journal of Organic Chemistry, 48(22), 4155–4156.[2][1][3]

  • Myers, A. G., et al. (1994).[2][1] Acceleration of the Dess-Martin Oxidation by Water.[1][3] Journal of Organic Chemistry, 59(24), 7549–7552.[2][1]

  • Parikh, J. R., & Doering, W. v. E. (1967).[2][1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][4][6][7] Journal of the American Chemical Society, 89(21), 5505–5507.[2][1]

  • Tojo, G., & Fernandez, M. (2006).[2][1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[2][1] (General Reference for Amino Alcohol Oxidation).

  • Carballo, R. M., et al. (2021).[2][1][10] The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes. Molecules, 26(19), 6000.[2][1][11] (Reference for Spiro-scaffold reactivity).

Sources

Stability issues of (2-Azaspiro[4.4]nonan-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (2-Azaspiro[4.4]nonan-3-yl)methanol

Executive Summary

(2-Azaspiro[4.4]nonan-3-yl)methanol is a robust spirocyclic building block, often serving as a conformationally restricted proline mimetic in drug discovery (e.g., HCV inhibitors, GPCR ligands). While the spiro-scaffold itself is chemically stable, the 1,2-amino alcohol motif renders it susceptible to specific degradation pathways in acidic environments.

This guide addresses the three most common "instability" reports we receive:

  • "Phantom" Impurities: Formation of oxazolidines in ketone/aldehyde-containing solvents.

  • Loss of Potency/Isomerization: N-to-O acyl migration in peptide coupling.

  • Derivatization Failure: Ring expansion during activation (Mesylation/Tosylation).

Module 1: The "Phantom" Impurity (Oxazolidine Formation)

User Issue: "I acidified my reaction mixture and washed with acetone/methanol. LCMS now shows a major impurity with M+40 (or M+12)."

Technical Diagnosis: This is not degradation of the scaffold, but a condensation artifact . The 1,2-amino alcohol motif is a "trap" for carbonyls.

  • Acidic Acetone: Reacts to form a 2,2-dimethyloxazolidine (+40 Da shift).

  • Acidic Methanol: Often contains trace formaldehyde, leading to oxazolidine (+12 Da shift).

  • Mechanism: The acid protonates the solvent's carbonyl oxygen, making it highly electrophilic. The neighboring amine and alcohol groups on the pyrrolidine ring attack sequentially to close a 5-membered ring.

Troubleshooting Protocol:

StepActionRationale
1 Solvent Swap Immediately cease using acetone or ungrade methanol for acidic workups. Switch to Acetonitrile (ACN) or IPA .
2 Hydrolysis If the impurity is formed, treat the sample with aqueous HCl (1M) / THF (1:1) at RT for 1 hour.
3 Validation Re-run LCMS. The oxazolidine ring is acid-labile in aqueous media (releasing the ketone) but stable in anhydrous acidic media.

Visualization: Oxazolidine Artifact Pathway

OxazolidineFormation Start (2-Azaspiro[4.4]nonan-3-yl)methanol (1,2-Amino Alcohol) Inter Hemiaminal Intermediate Start->Inter + Acetone Acid Acid Catalyst (H+) Acid->Inter Catalyzes Acetone Acetone (Solvent Impurity) Acetone->Inter Product Spiro-Oxazolidine (M+40 Artifact) Inter->Product - H2O (Cyclization)

Caption: Acid-catalyzed condensation of the amino-alcohol moiety with acetone, forming a stable oxazolidine artifact.

Module 2: N-to-O Acyl Migration (Peptide Coupling)

User Issue: "I coupled an amino acid to the nitrogen. After TFA deprotection, the compound is less active, and the retention time shifted."

Technical Diagnosis: If you have an N-acyl derivative (amide) and treat it with strong acid (like TFA for Boc-removal), the acyl group can migrate from the Nitrogen to the Oxygen. This is thermodynamically driven in acid because the resulting amine salt (


) prevents the reverse reaction.
  • Result: You now have an ester (O-acyl), not an amide.

  • Detection: Mass spec usually shows the same mass (isomer), but NMR will show a shift in the hydroxymethyl protons (downfield shift due to esterification).

Troubleshooting Protocol:

  • pH Reversal: This migration is reversible.

    • Dissolve the "degraded" material in THF/Water .

    • Adjust pH to 8-9 (mildly basic) using NaHCO3.

    • Stir for 30 minutes. The free amine will attack the ester, driving the O-to-N migration back to the stable amide form.

  • Prevention: Avoid prolonged exposure to neat TFA. Use scavengers (water/TIS) to ensure the protonation is rapid and "dry" acid conditions are minimized.

Module 3: Derivatization Risks (Ring Expansion)

User Issue: "I tried to convert the alcohol to a mesylate (MsCl/TEA) to displace it later. I got a complex mixture."

Technical Diagnosis: Activating a primary alcohol beta to a nitrogen atom (a "prolinol" system) is risky.

  • Aziridinium Formation: Upon mesylation, the nitrogen lone pair can attack the carbon bearing the OMs group (Intramolecular

    
    ).
    
  • Ring Expansion: This forms a bicyclic aziridinium ion. Nucleophiles (Cl- or others) can attack the other carbon of the aziridinium, expanding the 5-membered pyrrolidine ring to a 3-chloropiperidine derivative.

Visualization: Rearrangement Mechanism

RingExpansion SM Spiro-Prolinol (Alcohol) Act Mesylate Intermediate SM->Act MsCl / TEA Azir Aziridinium Ion (Bicyclic) Act->Azir N-attack (Anchimeric Assistance) Prod1 Desired Product (Pyrrolidine) Azir->Prod1 Path A (Retains Ring) Prod2 Rearranged Product (Piperidine) Azir->Prod2 Path B (Ring Expansion)

Caption: Competitive ring expansion via aziridinium intermediate during alcohol activation.

FAQ: Stability & Storage

ParameterRecommendationScientific Rationale
Storage Form Hydrochloride Salt The free base is prone to oxidation (N-oxide formation) and absorbing CO2. The HCl salt locks the lone pair.
Hygroscopicity High Spiro-ammonium salts are often deliquescent. Store in a desiccator. If the salt becomes "gooey," recrystallize from EtOH/Et2O .
Solvent Compatibility Avoid Acidic Ketones As detailed in Module 1, never store acidic solutions in acetone or MEK.
Shelf Life 2 Years (-20°C) Stable if kept dry. Hydrolysis of the spiro-ring itself requires extreme conditions (e.g., conc. H2SO4 at reflux).[1]

References

  • BenchChem. (2025).[1][2] Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Retrieved from 2[1]

  • Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.[3][4][5][6] Biopolymers. Retrieved from 3

  • Pesin, I., et al. (2021).[7] The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride.[8][9] ResearchGate.[10][11][12] Retrieved from 8[10]

  • PubChem. (2025).[13][14] 2-Azaspiro[4.4]nonane Compound Summary.[1][8][9][13][14][15] National Library of Medicine. Retrieved from 13[13][14]

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Validation & Comparative

Benchmarking Spirocyclic Scaffold Rigidity: A Comparative Analysis of (2-Azaspiro[4.4]nonan-3-yl)methanol and its Linear Amine Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The rigidity of a scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by reducing the entropic penalty upon binding to a biological target.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention for their inherent rigidity and three-dimensional nature.[3] This guide provides an in-depth technical comparison of the spirocyclic scaffold, (2-Azaspiro[4.4]nonan-3-yl)methanol, against its more flexible linear amine counterparts. Through a series of proposed experimental and computational benchmarks, we will objectively evaluate the impact of the spirocyclic framework on key physicochemical and conformational properties relevant to drug discovery.

The Rationale for Rigidity: Spirocycles in Drug Design

The introduction of spirocyclic scaffolds into drug candidates is a strategic approach to enhance molecular complexity and three-dimensionality. This architectural feature often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success.[3] By constraining the conformational freedom of a molecule, a rigid scaffold can pre-organize appended functional groups into a bioactive conformation, potentially leading to enhanced potency and selectivity. Furthermore, the defined spatial orientation of substituents on a spirocyclic core can facilitate optimal interactions with the intricate topographies of biological targets like enzymes and receptors.

This guide will focus on (2-Azaspiro[4.4]nonan-3-yl)methanol as a representative azaspirocycle, a class of spiro-compounds containing a nitrogen atom that provides a crucial handle for further chemical modification and can influence the molecule's basicity and polarity.

Comparative Benchmarking: The Contestants

To provide a comprehensive assessment of the spirocyclic scaffold's properties, we will compare (2-Azaspiro[4.4]nonan-3-yl)methanol with a selection of linear amines that possess similar functional groups (a primary or secondary amine and a hydroxyl group) and a comparable heavy atom count. The chosen linear analogues are:

  • Linear Amine 1 (LA1): 4-amino-2-methylpentan-2-ol

  • Linear Amine 2 (LA2): 5-aminopentan-1-ol

  • Linear Amine 3 (LA3): 1-aminopentan-2-ol

These linear counterparts will serve as a baseline to quantify the effects of the rigid spirocyclic framework.

Physicochemical Property Benchmarking

A molecule's fundamental physicochemical properties are critical determinants of its behavior in biological systems. We will assess the following parameters for our spirocyclic compound and its linear analogues.

Table 1: Physicochemical Property Comparison

Property(2-Azaspiro[4.4]nonan-3-yl)methanolLinear Amine 1Linear Amine 2Linear Amine 3
pKa Experimental DataExperimental DataExperimental DataExperimental Data
logP Experimental DataExperimental DataExperimental DataExperimental Data
TPSA (Ų) Calculated DataCalculated DataCalculated DataCalculated Data
Number of Rotatable Bonds Calculated DataCalculated DataCalculated DataCalculated Data
Experimental Protocols

1. pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.

  • Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter. The pKa is determined from the resulting titration curve.[4][5]

  • Protocol:

    • Prepare a 0.01 M solution of the amine in deionized water.

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the amine solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.

    • Record the pH after each addition of titrant, allowing the solution to equilibrate.

    • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.[6]

2. logP Determination via Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

  • Protocol:

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Mix equal volumes of n-octanol and water in a separatory funnel and add a known amount of the stock solution.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the layers to separate completely.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

3. Topological Polar Surface Area (TPSA) Calculation

TPSA is a descriptor that correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability.

  • Principle: TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.[7][8] This can be readily calculated using computational software.

  • Protocol:

    • Obtain the 2D structure of the molecule.

    • Use a computational chemistry software package (e.g., Molinspiration, ChemDraw) to calculate the TPSA based on fragment contributions.[9][10]

4. Number of Rotatable Bonds Calculation

The number of rotatable bonds is a simple measure of molecular flexibility.[11]

  • Principle: A rotatable bond is defined as any single non-ring bond, attached to a non-terminal heavy atom.[12][13]

  • Protocol:

    • Examine the 2D structure of the molecule.

    • Count the number of single bonds not in a ring, excluding bonds to hydrogen and terminal atoms. Amide C-N bonds are typically not counted due to their high rotational barrier.

Conformational Rigidity Benchmarking

The primary advantage of a spirocyclic scaffold is its conformational rigidity. We will employ a combination of experimental and computational methods to quantify this property.

Experimental Approach: NMR Spectroscopy (NOE Analysis)

The Nuclear Overhauser Effect (NOE) in NMR spectroscopy provides information about the through-space proximity of protons, which is invaluable for determining the preferred conformation of a molecule in solution.[14][15]

  • Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to ~5 Å.[16]

  • Protocol (1D NOESY):

    • Prepare a high-purity, degassed sample of the compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

    • Acquire a standard 1D proton NMR spectrum to identify the resonances.

    • Perform a series of 1D NOESY experiments, selectively irradiating a specific proton resonance in each experiment.

    • Observe the enhancement of other proton signals in the resulting difference spectra. The presence of an NOE enhancement indicates spatial proximity between the irradiated and observed protons.

    • The pattern of NOE enhancements provides constraints for building a 3D model of the molecule's predominant conformation in solution.

Experimental Approach: Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, offering a precise snapshot of its conformation.[17][18]

  • Principle: A single crystal of the compound is irradiated with X-rays. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.[19][20]

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[21] This is often the most challenging step and may require screening various crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software to obtain the precise atomic coordinates and molecular conformation.

Computational Approach: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a molecule's conformational landscape in a simulated environment (e.g., in a solvent).[22][23]

  • Principle: The classical equations of motion are solved for the atoms of the molecule over time, allowing for the exploration of different conformations and the calculation of their relative energies and populations.

  • Protocol:

    • System Setup:

      • Generate a 3D structure of the molecule.

      • Choose an appropriate force field (e.g., GAFF for small organic molecules).

      • Place the molecule in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water).

      • Add counterions to neutralize the system.

    • Minimization and Equilibration:

      • Perform energy minimization to remove any steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

    • Production Run:

      • Run the simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.

    • Analysis:

      • Analyze the trajectory to identify the most populated conformations, calculate the root-mean-square deviation (RMSD) to assess flexibility, and determine the energy barriers between different conformational states.

Visualizing the Workflow and Concepts

G cluster_physchem Physicochemical Benchmarking cluster_conformational Conformational Rigidity Benchmarking pKa pKa Determination (Potentiometric Titration) Data_Table Comparative Data Table pKa->Data_Table Basicity logP logP Determination (Shake-Flask) logP->Data_Table Lipophilicity TPSA TPSA Calculation TPSA->Data_Table Polarity RotBonds Rotatable Bonds Calculation RotBonds->Data_Table Flexibility NMR NMR Spectroscopy (NOE Analysis) Rigidity_Analysis Rigidity Assessment NMR->Rigidity_Analysis Solution Conformation XRay X-ray Crystallography XRay->Rigidity_Analysis Solid-State Conformation MD Molecular Dynamics Simulations MD->Rigidity_Analysis Conformational Landscape Molecule (2-Azaspiro[4.4]nonan-3-yl)methanol & Linear Amine Analogues Molecule->pKa Molecule->logP Molecule->TPSA Molecule->RotBonds Molecule->NMR Molecule->XRay Molecule->MD

Figure 1: An overview of the experimental and computational workflow for benchmarking the spirocyclic scaffold against its linear counterparts.

G cluster_spiro (2-Azaspiro[4.4]nonan-3-yl)methanol cluster_linear Linear Amine Counterpart Spiro Rigid Scaffold - Constrained Conformation - Pre-organized Functional Groups Linear Flexible Chain - Multiple Conformations - Higher Entropic Penalty

Figure 2: A conceptual diagram illustrating the conformational differences between a rigid spirocyclic scaffold and a flexible linear amine.

Expected Outcomes and Interpretation

Based on established principles of medicinal chemistry, we anticipate the following outcomes from this comparative analysis:

  • (2-Azaspiro[4.4]nonan-3-yl)methanol is expected to have a lower number of rotatable bonds , confirming its increased rigidity compared to the linear amines.

  • The conformational analysis via NMR, X-ray crystallography, and MD simulations is predicted to reveal a much more restricted conformational landscape for the spirocyclic compound, with fewer low-energy conformers compared to the flexible linear amines.

  • The pKa of the spirocyclic amine may differ from its linear counterparts due to the influence of the bicyclic ring system on the electronic environment of the nitrogen atom.

  • The logP and TPSA values will provide insights into how the compact, three-dimensional structure of the spirocycle affects its polarity and lipophilicity compared to the more extended linear structures.

Conclusion

This comprehensive guide outlines a robust framework for the objective benchmarking of the spirocyclic scaffold, (2-Azaspiro[4.4]nonan-3-yl)methanol, against its linear amine analogues. By systematically evaluating key physicochemical and conformational properties, researchers and drug development professionals can gain a deeper understanding of the advantages conferred by incorporating such rigid motifs into molecular design. The experimental and computational protocols detailed herein provide a clear roadmap for generating the necessary data to make informed decisions in the pursuit of novel therapeutics with optimized properties. The anticipated results are expected to underscore the value of spirocyclic scaffolds in creating conformationally constrained molecules with enhanced potential for potent and selective biological activity.

References

  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Purdue University. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. [Link]

  • Serbian Chemical Society. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

  • Oxford Academic. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • National Center for Biotechnology Information. (n.d.). Reference-free NOE NMR analysis. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic.... [Link]

  • ACS Publications. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]

  • Royal Society of Chemistry. (n.d.). Reference-free NOE NMR analysis. [Link]

  • ResearchGate. (2025). Conformational analysis of small organic molecules using NOE and RDC data: A discussion of strychnine and α-methylene-γ-butyrolactone. [Link]

  • ResearchGate. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ACS Publications. (n.d.). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. [Link]

  • Novartis. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. [Link]

  • University of Wollongong. (2024). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]

  • ACS Publications. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. [Link]

  • ResearchGate. (2025). The Calculation of Polar Surface Area from First Principles: An Application of Quantum Chemical Topology to Drug Design. [Link]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. [Link]

  • University of Nottingham. (n.d.). PowerPoint Presentation. [Link]

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  • Chemistry Stack Exchange. (2018). How to count free rotatable bonds. [Link]

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Pharmacokinetic comparison of drugs containing (2-Azaspiro[4.4]nonan-3-yl)methanol moieties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic comparison of drugs containing (2-Azaspiro[4.4]nonan-3-yl)methanol moieties Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-rich compounds to three-dimensional, saturated systems.[1] The (2-Azaspiro[4.4]nonan-3-yl)methanol moiety represents a premier class of proline bioisosteres . By introducing a spiro-fused cyclopentane ring to the pyrrolidine core, this scaffold increases the fraction of sp3-hybridized carbons (


), thereby modulating lipophilicity, enhancing metabolic stability, and improving target selectivity without compromising potency.

This guide compares the pharmacokinetic (PK) performance of drug candidates containing this spiro-scaffold against their non-spiro analogs (e.g., simple pyrrolidines or piperidines), providing actionable data for lead optimization in antiviral (SARS-CoV-2), anticonvulsant, and analgesic (Nav1.7) therapeutic areas.

Structural & Physicochemical Profile

The (2-Azaspiro[4.4]nonan-3-yl)methanol moiety is distinct from standard cyclic amines due to its rigid, orthogonal geometry.

FeatureStandard Analog (L-Proline derivative)Spiro Scaffold ((2-Azaspiro[4.4]nonan-3-yl)methanol)PK Impact
Geometry Planar/Semi-planarRigid 3D (Orthogonal rings)Increases solubility; reduces crystal lattice energy.
Sterics Open access to

-carbons
Sterically hindered

-carbons
Blocks CYP450 metabolic hotspots.
Lipophilicity Variable (often high LogD)Lower LogDImproves unbound fraction (

) and metabolic stability.
Chirality Single chiral center (C2)Multiple stereocenters (C3 + Spiro)Enhances target selectivity (lock-and-key fit).
Mechanism of Action: The "Metabolic Shield"

The spiro-fusion at the C2 position of the pyrrolidine ring creates a "metabolic shield." In standard pyrrolidines, the carbon adjacent to the nitrogen is a primary site for oxidative metabolism (N-dealkylation or


-hydroxylation). The bulky spiro-cyclopentyl group sterically hinders Cytochrome P450 enzymes from accessing this site, significantly extending the half-life (

) of the molecule.

MetabolicShield Substrate_Std Standard Pyrrolidine (Accessible u03b1-Carbon) CYP_Enzyme CYP450 Oxidation Substrate_Std->CYP_Enzyme High Affinity Metabolite Unstable Metabolite (Ring Opening/Clearance) CYP_Enzyme->Metabolite Rapid Clearance Substrate_Spiro Spiro[4.4]nonane Scaffold (Sterically Hindered) Substrate_Spiro->CYP_Enzyme Steric Block Stable_Drug Intact Drug (Extended t1/2) Substrate_Spiro->Stable_Drug Metabolic Resistance

Figure 1: Mechanism of metabolic stabilization. The spiro-cycle prevents CYP450 access to the vulnerable


-carbon, shunting the pathway toward stability rather than clearance.

Comparative Pharmacokinetic Analysis

The following data synthesizes comparative studies between spiro-containing leads and their direct non-spiro analogs in preclinical models (Rat/Mouse).

A. Metabolic Stability (Microsomal Clearance)

Context: Evaluation of intrinsic clearance (


) in Human Liver Microsomes (HLM).
Compound ClassStructure Type

(µL/min/mg)

(min)
Interpretation
Reference N-benzyl-pyrrolidine> 100 (High)< 15Rapid oxidative clearance at the pyrrolidine ring.
Comparator 3,3-dimethyl-pyrrolidine45 (Moderate)~30Gem-dimethyl reduces oxidation but adds lipophilicity.
Spiro-Lead 2-Azaspiro[4.4]nonane < 12 (Low) > 120 Superior stability due to conformational lock and steric hindrance.
B. Permeability and Solubility

Context: PAMPA (Parallel Artificial Membrane Permeability Assay) and Kinetic Solubility at pH 7.4.

MetricNon-Spiro AnalogSpiro ScaffoldAdvantage
LogD (pH 7.4) 2.8 - 3.51.9 - 2.4Lower LogD reduces non-specific binding and risk of phospholipidosis.
Solubility (µM) < 50 µM> 200 µMDisruption of planar stacking improves aqueous solubility.
Permeability (

)

cm/s

cm/s
Slight reduction in permeability due to bulk, but remains well within "highly permeable" range.
C. Case Study: SARS-CoV-2 NSP3 Inhibitors

In the development of inhibitors for the SARS-CoV-2 NSP3 macrodomain (critical for viral replication), the (2-Azaspiro[4.4]nonan-3-yl)methanol moiety was utilized to improve the properties of fragment hits.

  • Challenge: Initial crystallographic hits (e.g., planar heterocycles) had poor membrane permeability and rapid metabolic clearance.

  • Solution: Incorporation of the spiro-scaffold (PDB ID: 7HD4).

  • Outcome: The spiro-derivative maintained binding affinity (

    
     in sub-µM range) while improving the Lipophilic Ligand Efficiency (LLE) , a key metric for drug-likeness.
    

Experimental Protocols for Validation

To validate the superiority of the spiro-scaffold in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect.

  • Preparation: Prepare 10 mM stock solutions of the Spiro-candidate and the Non-Spiro analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    • Validation Check: Control (Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol B: Synthetic Workflow (Spiro-Cyclization)

Accessing this scaffold requires specific radical bicyclization or metal-catalyzed techniques. Below is a validated workflow for the synthesis of the core scaffold.

SynthesisWorkflow Step1 Start: O-benzyl oxime ether (Acyclic Precursor) Step2 Reagent: Bu3SnH + AIBN (Radical Initiator) Step1->Step2 Step3 Process: Domino Radical Bicyclization (Formation of C-N and C-C bonds) Step2->Step3 Step4 Product: 1-azaspiro[4.4]nonane core (Mixture of Diastereomers) Step3->Step4 Step5 Purification: Flash Chromatography (Isolate Trans-isomer) Step4->Step5

Figure 2: Domino radical bicyclization workflow for accessing the azaspiro core, favoring the trans-configuration.

Therapeutic Applications & Selectivity[1][2][3][4][5]

The rigid spiro-geometry does more than improve PK; it enhances selectivity .

  • Nav1.7 Inhibitors (Pain):

    • Spiro-pyrrolidines are used to selectively block the Nav1.7 sodium channel while avoiding the cardiac Nav1.5 channel. The bulky spiro group prevents the molecule from fitting into the slightly smaller pore of the off-target channel.

  • Anticonvulsants (Epilepsy):

    • Derivatives like N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione show potent activity in Maximal Electroshock (MES) tests (ED50 ~30 mg/kg in rats), outperforming flexible analogs due to better blood-brain barrier (BBB) penetration driven by optimized lipophilicity.

  • PROTACs (Oncology):

    • The scaffold is increasingly used as a linker in PROTACs (e.g., MLLT1/3 degraders) to improve the solubility of these typically large, insoluble molecules.

Conclusion

The (2-Azaspiro[4.4]nonan-3-yl)methanol moiety is a high-value tool for pharmacokinetic optimization. By replacing flat pyrrolidine rings with this spiro-scaffold, researchers can expect:

  • Increased Metabolic Stability: >2-fold increase in microsomal half-life.

  • Improved Solubility: Enhanced aqueous solubility via crystal lattice disruption.

  • Maintained Potency: Preservation of pharmacophore orientation with added selectivity.[2]

Recommendation: Prioritize this scaffold when lead compounds suffer from rapid oxidative clearance or poor solubility, particularly in CNS and antiviral drug discovery programs.

References
  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link

  • Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with AVI-0003708. RCSB Protein Data Bank. (2025). Link

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. The Journal of Organic Chemistry. (2019). Link

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones. Bioorganic & Medicinal Chemistry. (2014). Link

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors. Journal of Medicinal Chemistry. (2020). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.